2,2-difluoroethyl piperidine-4-carboxylate hydrochloride
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Overview
Description
2,2-difluoroethyl piperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoroethyl piperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with fluorinated reagents. One common method is the reaction of piperidine-4-carboxylate with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoroethyl piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives.
Oxidation Reactions: Products include piperidinone derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
2,2-difluoroethyl piperidine-4-carboxylate hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.
Chemical Biology: It is used in the study of biological pathways and mechanisms involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 2,2-difluoroethyl piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-4-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties and biological activity.
2,2-difluoroethyl piperidine-3-carboxylate: Similar structure but with the carboxylate group at a different position, leading to variations in reactivity and applications.
2,2-difluoroethyl pyridine-4-carboxylate:
Uniqueness
2,2-difluoroethyl piperidine-4-carboxylate hydrochloride is unique due to the presence of both the piperidine ring and the 2,2-difluoroethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in pharmaceuticals and organic synthesis.
Properties
CAS No. |
2728364-80-3 |
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Molecular Formula |
C8H14ClF2NO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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